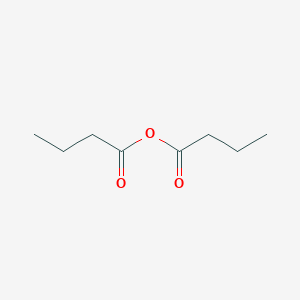
1,3,4,6-四-O-乙酰基-2-叠氮基-2-脱氧-D-吡喃葡萄糖
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose is a biochemical reagent widely used in glycobiology research. This compound is a derivative of D-glucosamine and is characterized by the presence of an azido group at the 2-position and acetyl groups at the 1, 3, 4, and 6 positions. It plays a crucial role in the study of carbohydrate chemistry, enzymology, and protein-glycan interactions .
科学研究应用
This compound is extensively used in the synthesis of glycosaminoglycans and other biologically important saccharides. It serves as a key intermediate in the preparation of heparin-like glycosaminoglycans and other GlcN-containing targets. Its applications span across various fields, including:
Chemistry: Used in the synthesis of complex carbohydrates and glycosylation reactions.
Biology: Plays a role in studying protein-glycan interactions and enzymology.
Medicine: Utilized in the development of glycosaminoglycan-based therapeutics.
Industry: Employed in the production of biochemical reagents and research tools.
作用机制
Target of Action
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose, also known as [(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate, is a complex compound that primarily targets the biochemical pathways involved in the synthesis of azido-sugars and glycoconjugates .
Mode of Action
The compound interacts with its targets through its azido functional group. The 2-azido group acts as a latent amine, which can be re-accessible by several reductive chemistries . This group plays an important role in α-selective glycosylations , which is a crucial process in the synthesis of azido-sugars and glycoconjugates .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of azido-sugars and glycoconjugates . These are complex carbohydrates that have numerous applications in biological and medical research. The compound’s acetylated glucose backbone, coupled with an azido functional group, makes it an invaluable precursor for these syntheses .
Result of Action
The primary result of the compound’s action is the efficient synthesis of azido-sugars and glycoconjugates . These substances have numerous applications in biological and medical research, including the study of cellular processes, disease mechanisms, and potential therapeutic targets.
Action Environment
The action of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose can be influenced by various environmental factors. For instance, the compound should be stored at temperatures below 0°C to maintain its stability and efficacy. Additionally, it should be kept away from heat . The compound’s action may also be affected by the presence of other substances in its environment, such as reagents used in the synthesis of azido-sugars and glycoconjugates .
准备方法
The synthesis of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose typically involves the conversion of D-glucosamine derivatives. One efficient method involves the use of diazo-transfer reagents such as imidazole-1-sulfonyl azide hydrogen sulfate. This method is preferred due to its scalability and safety compared to traditional methods using triflic azide . The reaction conditions generally include the use of organic solvents and mild temperatures to ensure high yields and purity .
化学反应分析
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reagents like hydrogen in the presence of a palladium catalyst.
Substitution: The acetyl groups can be substituted with other functional groups under basic conditions.
Glycosylation: The compound can act as a glycosyl donor in the presence of catalysts like copper sulfate, facilitating the formation of glycosidic bonds.
相似化合物的比较
Similar compounds include 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose and 2-Azido-2-deoxy-3,4,6-tri-O-acetyl-D-galactopyranosyl acetate. Compared to these, 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose is unique due to its specific configuration and reactivity, making it particularly useful in the synthesis of glucosamine derivatives and glycosaminoglycans .
属性
IUPAC Name |
[(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGHBQJLEHAMKJ-GNMOMJPPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde](/img/structure/B46409.png)
![Octyl 4-chloro-3-{2-[4-(hexyloxy)-3-methyl-2,5-dioxoimidazolidin-1-yl]-3-(4-methoxyphenyl)-3-oxopropanamido}benzoate](/img/structure/B46413.png)
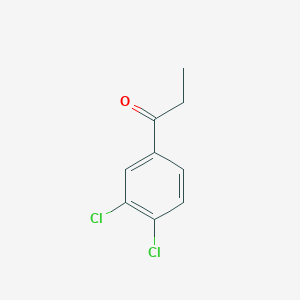
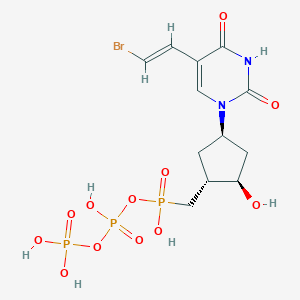
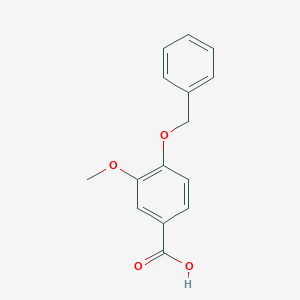


![Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate](/img/structure/B46427.png)
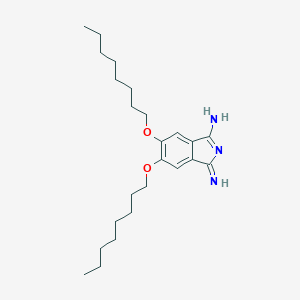
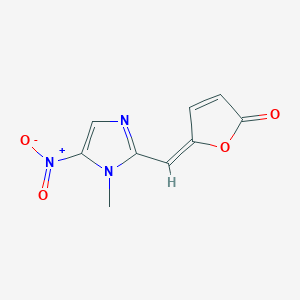

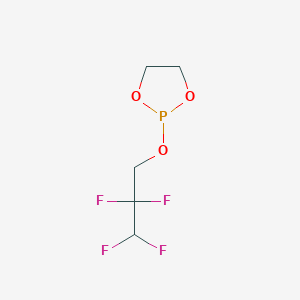
![8-Azabicyclo[3.2.1]octane-3-carbonyl chloride, 8-methyl-(9CI)](/img/structure/B46439.png)
